5-Methoxy-6-methylpyridin-2-amine

Overview

Description

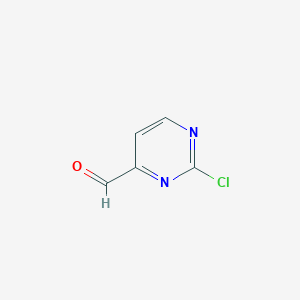

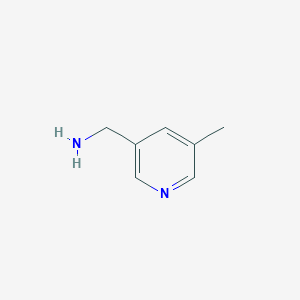

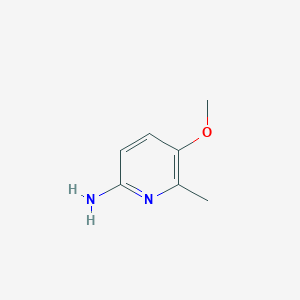

“5-Methoxy-6-methylpyridin-2-amine”, also known as “6-methoxy-2-methylpyridin-5-amine”, is a chemical compound that belongs to the class of pyridine derivatives. It has a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol .

Synthesis Analysis

The synthesis of similar compounds involves reactions such as the Suzuki cross-coupling reaction . For instance, the synthesis of “2-methoxy-6-(methylamino)pyridine” involves a reaction of “2-chloro-6-methoxypyridine” with aqueous methanamine at 170 °C in a sealed tube for 7 hours .

Molecular Structure Analysis

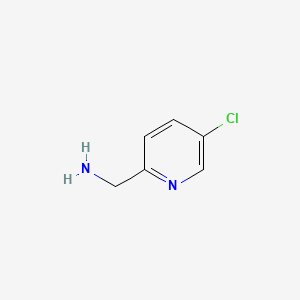

The molecular structure of “5-Methoxy-6-methylpyridin-2-amine” consists of a pyridine ring with a methoxy group (OCH3) attached to the 5th carbon and a methylamine group (NH2) attached to the 2nd carbon .

Scientific Research Applications

Application 1: Synthesis of Novel Pyridine-Based Derivatives

- Summary of the Application: The study describes the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .

- Methods of Application: The synthesis was achieved through palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

- Results or Outcomes: The novel pyridine derivatives were produced in moderate to good yield. Density functional theory (DFT) studies were carried out for the pyridine derivatives, describing the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .

Application 2: Selective Oxygenation of C–H and C=C Bonds

- Summary of the Application: The study investigates the ability of cobalt (II)–carboxylate complexes in H2O2-dependent selective oxygenation of C–H and C=C bonds .

- Methods of Application: Four cobalt (II)–carboxylate complexes of the 6-Me3-TPA (tris ( (6-methylpyridin-2-yl)methyl)amine) ligand were isolated to investigate their ability in H2O2-dependent selective oxygenation of C–H and C=C bonds .

- Results or Outcomes: The cobalt (II) complexes react readily with hydrogen peroxide to form a diamagnetic cobalt (III) species, which decays with time leading to the oxidation of the methyl groups on the pyridine rings of the supporting ligand .

Application 3: Quantum Mechanical Investigations and Biological Activities

- Summary of the Application: The study investigates the quantum mechanical properties and biological activities of a series of novel pyridine derivatives synthesized via Suzuki cross-coupling reactions .

- Methods of Application: Density functional theory (DFT) studies were carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme .

- Results or Outcomes: The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were also investigated .

Application 4: Catalytic Oxygenation of Aliphatic C–H Bonds and Epoxidation of Alkenes

- Summary of the Application: The study investigates the ability of cobalt (II)–carboxylate complexes in H2O2-dependent selective oxygenation of aliphatic C–H bonds and epoxidation of alkenes .

- Methods of Application: Four cobalt (II)–carboxylate complexes of the 6-Me3-TPA (tris ( (6-methylpyridin-2-yl)methyl)amine) ligand were isolated to investigate their ability in H2O2-dependent selective oxygenation of aliphatic C–H bonds and epoxidation of alkenes .

- Results or Outcomes: The cobalt (II) complexes react readily with hydrogen peroxide to form a diamagnetic cobalt (III) species, which decays with time leading to the oxidation of the methyl groups on the pyridine rings of the supporting ligand . Intramolecular ligand oxidation by the cobalt-based oxidant is partially inhibited in the presence of external substrates, and the substrates are converted to their corresponding oxidized products .

properties

IUPAC Name |

5-methoxy-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHJSBYUEPREHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598487 | |

| Record name | 5-Methoxy-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-6-methylpyridin-2-amine | |

CAS RN |

52334-83-5 | |

| Record name | 5-Methoxy-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B1592130.png)